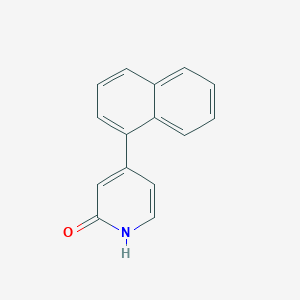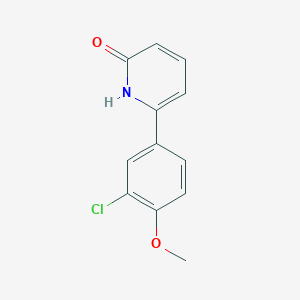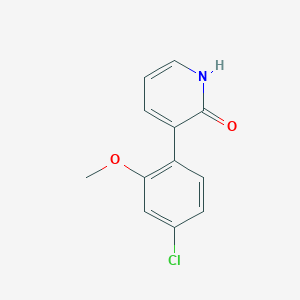
6-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine, 95% (6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95%) is a small molecule compound with a molecular weight of 211.64 g/mol and a melting point of 65-67 °C. It is a white crystalline solid, soluble in water and ethanol, and insoluble in other organic solvents. 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% is a versatile reagent that has been used in various laboratory experiments and scientific research applications.
Aplicaciones Científicas De Investigación
6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, the synthesis of antifungal agents, and the synthesis of inhibitors of enzymes involved in the biosynthesis of steroids. It has also been used in the synthesis of inhibitors of the enzyme tyrosinase, which is responsible for the production of melanin in the skin.
Mecanismo De Acción
The mechanism of action of 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the skin. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction of tyrosine to melanin.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% have not been extensively studied. However, it is believed to have a potential role in the inhibition of tyrosinase activity, which could lead to decreased melanin production in the skin. This could potentially lead to decreased skin pigmentation and lightening of the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% is its versatility as a reagent. It is easy to synthesize, and can be used in a wide variety of laboratory experiments. Additionally, it is relatively inexpensive and has a low toxicity profile, making it a safe and cost-effective reagent.
However, there are some limitations to its use. For example, it is not very soluble in organic solvents, and it is not very stable in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different systems.
Direcciones Futuras
There are many potential future directions for research involving 6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95%. For example, further research could be conducted to better understand its mechanism of action, and to determine its effects in different systems. Additionally, further research could be conducted to explore its potential applications in drug development, as well as its potential use in cosmetic applications. Finally, further research could be conducted to explore its potential toxicity and safety profile.
Métodos De Síntesis
6-(2-Cl-5-MeO-Phenyl)-2-OH-Pyridine, 95% can be synthesized by reacting 2-chloro-5-methoxyphenol with pyridine hydrochloride in an aqueous solution. The reaction is carried out at room temperature and takes approximately 5 hours to complete. The product is then isolated by filtration and recrystallized from a mixture of ethanol and water.
Propiedades
IUPAC Name |
6-(2-chloro-5-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-8-5-6-10(13)9(7-8)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDYMRYXTYPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682993 |
Source


|
| Record name | 6-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111105-46-4 |
Source


|
| Record name | 6-(2-Chloro-5-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367771.png)
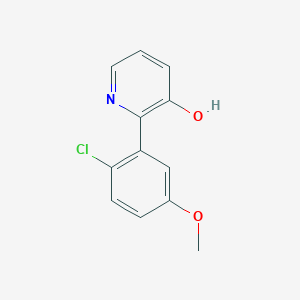
![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)




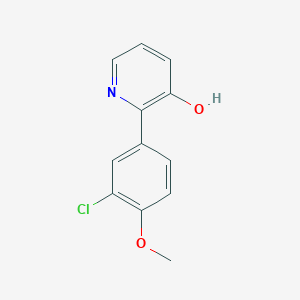
![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367806.png)

